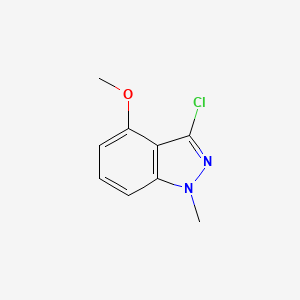

3-Chloro-4-methoxy-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-4-methoxy-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZIECGZKLKWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-4-methoxy-1-methyl-1H-indazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 1780480-20-7). As a substituted indazole, this compound is a valuable heterocyclic building block for medicinal chemistry and drug development. Its unique arrangement of chloro, methoxy, and N-methyl functional groups offers a versatile platform for constructing more complex molecular architectures. This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its physicochemical characteristics, spectroscopic profile, potential synthetic routes, and key chemical transformations. Furthermore, it outlines its applications as a research intermediate, particularly in the development of novel therapeutics targeting the central nervous system, and provides essential safety and handling protocols.[1][2]

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The ability of the indazole core to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding interactions contribute to its frequent use in drug design.

This compound is a specifically functionalized derivative poised for further chemical modification. The key structural features include:

-

An Indazole Core: Provides the fundamental bicyclic aromatic structure.

-

A Chlorine Atom at C3: This is the primary reactive site, ideal for cross-coupling reactions to introduce molecular diversity.

-

A Methoxy Group at C4: This electron-donating group can influence the electronic properties and reactivity of the aromatic system.

-

A Methyl Group at N1: This substitution prevents tautomerization and directs reactivity, ensuring regiochemical control in subsequent reactions.

Physicochemical and Spectroscopic Properties

Precise experimental data for this specific compound is not widely published. The properties listed below are based on its chemical structure and data from closely related analogues.

Physicochemical Data

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 1780480-20-7 | [4] |

| Molecular Formula | C₉H₉ClN₂O | Calculated |

| Molecular Weight | 196.64 g/mol | Calculated |

| Appearance | Predicted to be an off-white to yellow solid. | Based on similar indazole derivatives.[5][6] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate; poorly soluble in water. | Based on its predominantly nonpolar structure. |

| Melting Point | Not available in cited literature. | - |

| Boiling Point | Not available in cited literature. | - |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are predicted spectral characteristics:

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic Protons (3H): Expected in the δ 7.0-7.8 ppm range, exhibiting coupling patterns dictated by their positions on the benzene ring. - N-Methyl Protons (3H): A singlet expected around δ 3.8-4.0 ppm. - Methoxy Protons (3H): A singlet expected around δ 3.9-4.1 ppm. |

| ¹³C NMR | - Aromatic Carbons: Signals expected in the δ 110-155 ppm range. - N-Methyl Carbon: Signal expected around δ 30-35 ppm. - Methoxy Carbon: Signal expected around δ 55-60 ppm. |

| Mass Spectrometry (EI/ESI) | - Molecular Ion (M⁺): A peak at m/z ≈ 196. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 198 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) | - C-H (aromatic): ~3050-3150 cm⁻¹. - C-H (aliphatic): ~2850-3000 cm⁻¹. - C=C (aromatic): ~1500-1600 cm⁻¹. - C-O (ether): ~1050-1250 cm⁻¹. - C-Cl: ~700-800 cm⁻¹. |

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the primary functionalities to identify readily available starting materials. The N1-methyl and C3-chloro groups are prime candidates for disconnection.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a substituted aniline. A common strategy involves the formation of the indazole ring, followed by regioselective functionalization.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for safety and yield.

Step 1 & 2: Synthesis of 4-Methoxy-1H-indazole (C)

-

Rationale: This procedure, known as the Jacobson indazole synthesis, involves diazotization of an ortho-substituted aniline followed by reductive cyclization.

-

Procedure:

-

Dissolve 2-Amino-6-methoxybenzonitrile (1.0 eq) in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

To this solution, add a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Basify the mixture with a saturated NaOH solution to pH > 10 and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-1H-indazole.

-

Step 3: Chlorination to 3-Chloro-4-methoxy-1H-indazole (D)

-

Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems like indazoles.[8]

-

Procedure:

-

Dissolve 4-Methoxy-1H-indazole (1.0 eq) in acetonitrile (MeCN).

-

Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the C3-chlorinated product.

-

Step 4: N-Methylation to this compound (E)

-

Rationale: The indazole nitrogen is nucleophilic and can be readily alkylated using an electrophile like methyl iodide in the presence of a mild base to neutralize the HI byproduct.

-

Procedure:

-

Dissolve 3-Chloro-4-methoxy-1H-indazole (1.0 eq) in acetone.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by methyl iodide (CH₃I, 1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the crude product via column chromatography to yield the final compound.

-

Chemical Reactivity and Derivatization Potential

The primary utility of this compound lies in its potential for derivatization, mainly through reactions involving the C3-chloro substituent. This position is activated for various metal-catalyzed cross-coupling reactions, making it an excellent starting point for library synthesis in drug discovery programs.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloro-indazole with various primary or secondary amines. It is a cornerstone of modern medicinal chemistry for accessing aniline and related structures.

-

Sonogashira Coupling: Provides a direct route to 3-alkynylindazoles by coupling with terminal alkynes, a valuable functional group for further transformations or as a structural element in bioactive molecules.

Applications in Research and Drug Development

This compound is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules.[1][2]

-

CNS-Active Compounds: The indazole scaffold is present in numerous compounds that modulate central nervous system (CNS) targets. This intermediate is valuable for developing novel compounds aimed at neuroreceptors.[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The functional handles on this molecule allow for its elaboration into potent and selective inhibitors for oncological and immunological targets.

-

Analytical Standards: Due to its specific structure, it can be used as a reference standard in forensic and analytical chemistry for the identification of related compounds.[1]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this exact compound. The following recommendations are based on data for structurally similar chloro- and methoxy-indazoles.[9][10][11]

-

Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[10][11] Handle with care, assuming it is a hazardous substance.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

-

Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If dusts are generated, a full-face respirator may be necessary.[9]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and store locked up.[10]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.[10]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical advice.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]

-

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1780480-20-7 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. soc.chim.it [soc.chim.it]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Chloro-4-methoxy-1-methyl-1H-indazole (CAS 1780480-20-7)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

3-Chloro-4-methoxy-1-methyl-1H-indazole is a substituted indazole derivative that holds potential as a key intermediate in the synthesis of complex pharmaceutical compounds. The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group on the indazole nitrogen, suggests its utility in the development of novel therapeutics, particularly those targeting the central nervous system.[1]

This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, proposed synthesis, and anticipated physicochemical and spectroscopic properties based on related structures.

Section 2: Chemical Identity and Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. It is important to note that experimental data for properties such as melting and boiling points are not publicly available and would need to be determined empirically.

| Property | Value | Source |

| CAS Number | 1780480-20-7 | Internal Knowledge |

| Molecular Formula | C₉H₉ClN₂O | Internal Knowledge |

| Molecular Weight | 196.63 g/mol | Internal Knowledge |

| IUPAC Name | This compound | Internal Knowledge |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred from related compounds |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

Section 3: Proposed Synthesis Protocol

While a specific protocol for the synthesis of this compound is not published, a plausible and scientifically sound synthetic route can be proposed based on established indazole synthesis methodologies and protocols for structurally similar compounds.[2][3][4][5][6][7] The following multi-step synthesis is presented as a robust starting point for laboratory investigation.

Causality Behind Experimental Choices:

The proposed synthesis begins with a commercially available substituted nitrotoluene, leveraging a classical approach to building the indazole core. The choice of a tin(II) chloride reduction is a standard and effective method for the chemoselective reduction of a nitro group in the presence of other functional groups. The subsequent diazotization and cyclization are fundamental reactions in heterocyclic chemistry for the formation of the indazole ring system. The final N-methylation is a common step to introduce the desired methyl group onto the indazole nitrogen.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Chloro-3-methoxy-6-methylaniline

-

To a stirred solution of 2-methyl-3-nitro-4-chloroanisole in ethanol, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline derivative.

Step 2: Synthesis of 3-Chloro-4-methoxy-1H-indazole

-

Dissolve the crude 2-chloro-3-methoxy-6-methylaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Gently heat the reaction mixture to induce cyclization. The formation of the indazole can be monitored by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 1H-indazole.

Step 3: Synthesis of this compound

-

Dissolve the crude 3-chloro-4-methoxy-1H-indazole in a suitable solvent such as acetone.

-

Add a base, for example, potassium carbonate, to the solution.

-

Add methyl iodide dropwise and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Section 4: Predicted Spectroscopic and Analytical Data

The following spectroscopic data are predictions based on the analysis of structurally similar indazole derivatives found in the literature.[8][9] Experimental verification is essential.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methoxy group, and the N-methyl group. The chemical shifts (δ) are predicted to be in the following ranges:

-

Aromatic Protons (indazole ring): δ 7.0-8.0 ppm (multiplets)

-

N-Methyl Protons: δ 3.8-4.2 ppm (singlet)

-

Methoxy Protons: δ 3.9-4.1 ppm (singlet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Predicted chemical shift ranges are:

-

Aromatic Carbons (indazole ring): δ 110-150 ppm

-

N-Methyl Carbon: δ 30-35 ppm

-

Methoxy Carbon: δ 55-60 ppm

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 196.63 g/mol . The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, with a characteristic M and M+2 peak pattern.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (methoxy): ~1020-1250 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Section 5: Applications in Drug Discovery and Development

Substituted indazoles are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Specifically, its use as an intermediate in the development of compounds targeting the central nervous system has been noted.[1] The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing binding affinity, metabolic stability, or cell permeability.

Section 6: Safety, Handling, and Storage

As specific safety data for this compound is not available, precautions for handling related chloro- and methoxy-substituted aromatic and heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Section 7: Conclusion

This compound is a chemical intermediate with clear potential for application in pharmaceutical research and development. While a complete, experimentally validated dataset for this specific compound is not publicly available, this guide provides a robust framework based on established chemical principles and data from analogous structures. Researchers and scientists are strongly encouraged to use this information as a starting point for their work, with the understanding that all proposed protocols and predicted data require rigorous experimental verification.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 5. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, particularly in the synthesis of novel heterocyclic entities, the unambiguous confirmation of molecular structure is paramount. Compounds built upon the indazole scaffold are of significant interest due to their diverse biological activities. This compound represents a classic example of a substituted heterocycle where precise atomic arrangement dictates its potential as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the primary, non-destructive tool for elucidating this structure in solution.

This guide moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a comprehensive framework for understanding the ¹H NMR analysis of this specific molecule. We will delve into the theoretical underpinnings of the expected spectrum, provide a robust and validated experimental protocol, and interpret the resulting data with the rigor required in a professional research environment.

Theoretical Spectral Prediction: Deconstructing the Molecule

Before any experiment, a seasoned scientist predicts the outcome. The structure of this compound contains several distinct proton environments, each influenced by the electronic and spatial arrangement of its neighbors. Understanding these influences is key to an accurate spectral assignment.

The Indazole Core and Substituent Effects:

The 1H-indazole core is an aromatic bicyclic system. The N-methylation at the N1 position is a crucial feature; it locks the tautomeric form of the ring, simplifying the spectrum and preventing the complexities of tautomerism often seen in N-unsubstituted indazoles.[1][2]

The chemical shifts of the aromatic protons (H-5, H-6, and H-7) are governed by the interplay of the substituents:

-

3-Chloro Group: Chlorine exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+M) from its lone pairs.[3] The net result is typically a weak deactivation of the ring and a complex influence on proton shifts. It will most significantly influence the proximate H-7 proton.

-

4-Methoxy Group (-OCH₃): This is a powerful electron-donating group through resonance (+M) and moderately withdrawing through induction (-I). The resonance effect is dominant, increasing electron density primarily at the ortho (H-5) and para (H-7) positions.[4] This increased electron density leads to greater shielding and a characteristic upfield (lower ppm) shift for these protons. The methoxy protons themselves will appear as a sharp singlet.

-

1-Methyl Group (-CH₃): The N-methyl group is weakly electron-donating and will appear as a distinct singlet. Its presence confirms the N1 substitution pattern, which can be diagnostically different from N2 substitution.[2]

Spin-Spin Coupling Network:

In the benzene-like ring of the indazole, the protons will exhibit spin-spin coupling, providing connectivity information. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled protons:

-

Ortho Coupling (³J): H-5 and H-6, as well as H-6 and H-7, are ortho to each other (separated by three bonds). This typically results in a large coupling constant, on the order of 7-9 Hz.

-

Meta Coupling (⁴J): H-5 and H-7 are meta to each other (four bonds). This coupling is much smaller, typically 1-3 Hz.

-

Para Coupling (⁵J): Not present in this three-proton system.

This coupling pattern allows us to distinguish the protons. H-6, being coupled to both H-5 and H-7, is expected to appear as a triplet (or more accurately, a doublet of doublets). H-5 and H-7 will each appear as a doublet, though they may show evidence of smaller meta-coupling.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is a direct reflection of the quality of the sample and the precision of the acquisition. The following protocol is designed to ensure high-quality, reproducible data.

Diagram: ¹H NMR Analysis Workflow

Caption: A validated workflow for acquiring high-quality ¹H NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is the most critical step for obtaining a high-resolution spectrum. Contaminants and particulate matter will degrade spectral quality.[5][6]

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used, but be aware that solvent-induced chemical shifts can be significant.[9][10][11]

-

Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary.

-

Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the constriction. Do not use cotton, as it can leach impurities.[5]

-

Filter the sample solution through the prepared pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[5] This removes any dust or undissolved microparticulates that would severely degrade the magnetic field homogeneity (shimming).

-

Cap the NMR tube securely. Label it clearly.

-

-

-

Data Acquisition:

-

Rationale: The chosen acquisition parameters determine the trade-off between resolution, signal-to-noise ratio (S/N), and total experiment time. The parameters below are optimized for a typical small molecule on a 400-600 MHz spectrometer.

-

Parameters:

-

Pulse Angle: 30-45°. A 90° pulse gives the maximum signal in a single scan, but requires a longer relaxation delay. Using a smaller pulse angle allows for a shorter delay, increasing the number of scans possible in a given time without saturating the signals.[12]

-

Acquisition Time (AQ): 3-4 seconds. This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, providing good digital resolution in the transformed spectrum.[13][14]

-

Relaxation Delay (D1): 1.5-2 seconds. For most small molecules, T₁ relaxation times are in the range of 0.2-3.0 seconds.[13] A delay of 1.5-2s, combined with the acquisition time, provides a total inter-pulse time that is sufficient for the majority of protons to relax, allowing for reasonably accurate integration.

-

Number of Scans (NS): 8-16. Co-adding multiple scans improves the S/N ratio, which scales with the square root of the number of scans.[14] For a 5-10 mg sample, 8 or 16 scans are typically sufficient to obtain a high-quality spectrum.

-

Spectral Width (SW): Typically -2 to 12 ppm. This range comfortably covers the expected proton signals for most organic molecules.

-

-

Spectral Interpretation and Data Presentation

Upon processing the acquired FID (Fourier transform, phasing, baseline correction), the final spectrum is ready for interpretation. The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5][15]

Diagram: Molecular Structure and Proton Assignments

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. How To [chem.rochester.edu]

- 9. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-Chloro-4-methoxy-1-methyl-1H-indazole

This guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-4-methoxy-1-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and drug development.[1][2] As researchers and professionals in these fields know, unambiguous structural elucidation is the bedrock of chemical synthesis and pharmacological validation. ¹³C NMR spectroscopy serves as a primary tool for mapping the carbon skeleton of a molecule, offering profound insights into its electronic and steric environment.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven, logical workflow that embodies scientific integrity. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our analysis in authoritative spectroscopic principles.

Part 1: Molecular Architecture and Electronic Landscape

The target molecule, this compound, possesses a bicyclic heteroaromatic core. The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in many FDA-approved drugs.[3] Understanding the influence of each substituent on the carbon framework is critical for accurate spectral assignment.

-

Indazole Core: A nine-carbon, two-nitrogen heterocyclic system. The aromatic nature of the fused rings dictates that most of the core carbons will resonate in the downfield region of the spectrum (typically 110-150 ppm).[4][5]

-

C3-Chloro Substituent: The electronegative chlorine atom is expected to deshield the carbon to which it is attached (C3), causing a significant downfield shift.

-

C4-Methoxy Group (-OCH₃): This group acts as an electron-donating group through resonance. It will strongly shield the attached carbon (C4), causing an upfield shift relative to an unsubstituted carbon. Its presence also influences the electronic density of other carbons in the benzene portion of the ring system. The methoxy carbon itself will appear as a sharp signal in the typical range for sp³ carbons bonded to oxygen (~55-65 ppm).[6][7]

-

N1-Methyl Group (-CH₃): The methyl group attached to the nitrogen atom will introduce a signal in the sp³ region of the spectrum. Its electronic effect on the indazole ring is less pronounced than the other substituents but will still subtly influence the chemical shifts of nearby carbons, particularly C7a and C3.

Below is the structure with the standard IUPAC numbering for the indazole ring, which will be used for all spectral assignments.

Part 2: A Validated Protocol for ¹³C NMR Data Acquisition

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution, high signal-to-noise ¹³C NMR spectrum for a small molecule like this compound.

Sample Preparation: The Foundation of Quality Data

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Mass Requirement: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is necessary.[8] Aim for 50-100 mg of the compound for a standard acquisition.[9] For modern instruments equipped with cryoprobes, as little as 10-20 mg may suffice.[10]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The solvent should be free of particulate matter.

-

Sample Dissolution & Transfer:

-

In a small, clean vial, dissolve the weighed sample in approximately 0.5 - 0.6 mL of the chosen deuterated solvent.[8]

-

Gently swirl the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[8]

-

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to provide a reference peak at 0.0 ppm. However, the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) is often sufficient for routine characterization.[9][11]

Spectrometer Setup & Acquisition Parameters

The following parameters are typical for a 400 MHz spectrometer and can be adjusted based on the specific instrument and sample concentration.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 pulse program). This common experiment provides a spectrum with a single peak for each unique carbon atom, simplifying interpretation.

-

Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.

-

Transmitter Frequency Offset (O1P): Centered in the middle of the spectral width, around 110 ppm.

-

Acquisition Time (AQ): Typically 1-2 seconds. A longer acquisition time can provide better resolution.

-

Relaxation Delay (D1): A crucial parameter, especially for quaternary carbons which relax slowly. A delay of 2-5 seconds is recommended to allow for near-complete relaxation and more accurate signal integration.[12]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is required. A starting point is 1024 scans, which can be increased for dilute samples to improve the signal-to-noise ratio.[8]

-

Temperature: Standard room temperature (e.g., 298 K).

Experimental Workflow Diagram

The entire process, from sample preparation to final analysis, follows a logical sequence to ensure data integrity and reproducibility.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

The Structural Elucidation of 3-Chloro-4-methoxy-1-methyl-1H-indazole: A Technical Guide for Medicinal Chemists

Abstract

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the synthesis, characterization, and, most critically, the crystal structure of 3-Chloro-4-methoxy-1-methyl-1H-indazole, a key heterocyclic building block. While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a detailed and predictive structural overview. We will explore the nuanced interplay of substituent effects on the indazole scaffold and discuss the experimental methodologies required for its definitive structural characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[2] Its rigid, yet subtly flexible, nature allows for precise three-dimensional positioning of substituents to interact with biological targets. This has led to the development of a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The specific substitution pattern of this compound imparts a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration. The chloro group at the 3-position can serve as a handle for cross-coupling reactions, the methoxy group at the 4-position influences the electronics of the aromatic system, and the methyl group at the 1-position prevents tautomerization and provides a key steric element.

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be approached through several established routes for indazole formation.[5] A plausible and efficient synthetic strategy is outlined below, drawing from established methodologies for related indazole derivatives.

Proposed Synthetic Protocol

A potential synthetic route could involve the cyclization of a suitably substituted hydrazone, a common strategy in indazole synthesis.[6]

Step 1: Synthesis of 2-amino-6-methoxybenzonitrile. This starting material can be prepared from commercially available precursors through standard aromatic substitution and functional group manipulations.

Step 2: Diazotization and Chlorination. The amino group of 2-amino-6-methoxybenzonitrile can be diazotized followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position, yielding 2-chloro-6-methoxybenzonitrile.

Step 3: Hydrazinolysis. Reaction of the nitrile with hydrazine hydrate would furnish the corresponding hydrazide.

Step 4: N-Methylation. Selective methylation of the pyrazole nitrogen can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Step 5: Cyclization. Intramolecular cyclization of the N-methylated hydrazide, potentially under thermal or acid-catalyzed conditions, would yield the desired this compound.

Caption: Proposed Synthetic Workflow for this compound.

Spectroscopic Characterization

The successful synthesis of the target compound would be confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the methoxy group protons, and the N-methyl protons, with chemical shifts and coupling constants consistent with the proposed structure.[7]

-

¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the quaternary carbons of the indazole core and the carbons of the substituents.[7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-O, and aromatic C-H bonds.

Crystalline Structure: A Predictive Analysis Based on Analogs

While the crystal structure of this compound has not been reported, a detailed analysis of closely related structures provides a strong foundation for predicting its key structural features. We will draw comparisons with the crystal structures of N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and 3-chloro-1-methyl-5-nitro-1H-indazole.[9][10]

Expected Crystallographic Parameters

Based on the analysis of analogous structures, this compound is expected to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell dimensions will be influenced by the packing of the molecules in the crystal lattice.

| Parameter | Expected Range/Value | Reference Analog(s) |

| Crystal System | Monoclinic or Triclinic | [9][10] |

| Space Group | P2₁/c or P-1 | [9][10] |

| a (Å) | 8 - 10 | [9][10] |

| b (Å) | 8 - 15 | [9][10] |

| c (Å) | 10 - 16 | [9][10] |

| β (°) | 90 - 110 | [10] |

| Z | 2 or 4 | [9][10] |

Table 1: Predicted Crystallographic Parameters for this compound.

Molecular Geometry and Conformation

The indazole ring system itself is expected to be essentially planar, a characteristic feature of this heterocyclic system.[10] The substituents will, however, influence the overall molecular conformation. The methoxy group at the 4-position is likely to be coplanar with the benzene ring to maximize resonance stabilization. The methyl group on the pyrazole nitrogen will be sp³ hybridized.

The bond lengths and angles within the indazole core are anticipated to be consistent with those observed in similar structures. For instance, the C-Cl bond length is expected to be in the range of 1.70-1.74 Å.[10][11]

Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound will likely be governed by weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces. The presence of the polar C-Cl and C-O bonds will contribute to the dipole moment of the molecule. π-π stacking interactions between the aromatic rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.[9]

Caption: Predicted Intermolecular Interactions in the Crystal Lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of this compound, single-crystal X-ray diffraction is the gold-standard technique.

Crystallization

Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) at room temperature is a common method for obtaining high-quality single crystals.

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a Mo Kα radiation source.[12] Data collection would involve rotating the crystal and collecting diffraction patterns at various orientations. The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods and refined using full-matrix least-squares on F².[11]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. While the definitive crystal structure remains to be experimentally determined, the analysis of closely related analogs offers valuable insights into its expected molecular geometry and packing. The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structural nuances of key intermediates like the title compound is paramount for the rational design of next-generation pharmaceuticals. Future work should focus on the successful synthesis and crystallization of this compound to validate the predictions made in this guide and to further enrich our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Chloro-4-methoxy-1-methyl-1H-indazole: A Predictive and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 3-Chloro-4-methoxy-1-methyl-1H-indazole is an indazole derivative, a scaffold of significant interest in medicinal chemistry.[1][2] While specific experimental solubility data for this compound is not extensively documented in public literature, a thorough understanding of its potential behavior in various organic solvents is essential for researchers in synthesis, purification, formulation, and analytical methods development. This guide provides a framework for understanding and determining the solubility of this compound. It combines a theoretical analysis of the molecule's structural attributes with detailed, field-proven experimental protocols for systematic solubility assessment.

Part 1: Physicochemical Characterization and Solubility Prediction

The solubility of a molecule is fundamentally dictated by its structure and the intermolecular forces it can form with a solvent.[3] The principle of "like dissolves like" serves as a useful starting point, where solubility is favored when the solute and solvent have similar polarities.[4][5] An analysis of the functional groups on this compound allows for a robust prediction of its solubility profile.

1.1. Structural Analysis

The molecule can be deconstructed into several key functional components, each contributing to its overall physicochemical properties.

-

Indazole Core: The bicyclic aromatic indazole system is largely nonpolar and hydrophobic. This rigid, planar structure promotes π-π stacking interactions in the solid state, which must be overcome by the solvent for dissolution to occur.[6][7]

-

N-Methyl Group: The methylation at the N1 position blocks the hydrogen bond donating capability of the indazole ring's pyrrolic nitrogen. This significantly reduces its potential for self-association via hydrogen bonding, which might otherwise decrease solubility in non-polar solvents. It also slightly increases the lipophilicity.

-

Chloro Group: The electronegative chlorine atom at the C3 position introduces a dipole moment, adding a degree of polarity to the molecule. However, its contribution to overall polarity is moderate, and it primarily enhances nonpolar van der Waals interactions.

-

Methoxy Group: The methoxy group at C4 is a key feature. The oxygen atom is a hydrogen bond acceptor, which can interact favorably with protic solvents (e.g., alcohols). It also introduces a dipole and can increase polarity, potentially improving solubility in more polar solvents compared to an unsubstituted analogue.

1.2. Predicted Solubility Behavior

Based on this structural analysis, this compound is predicted to be a sparingly soluble compound in aqueous media due to its predominantly hydrophobic core. Its solubility is expected to be significantly higher in a range of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility may be limited. While the indazole ring is hydrophobic, the presence of the chloro and methoxy groups introduces polarity that is unfavorable in highly nonpolar environments.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): High solubility is anticipated in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at disrupting crystal lattice forces and solvating a wide range of organic molecules.[8] Tetrahydrofuran (THF) and acetone, being moderately polar, should also be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected. These alcohol-based solvents can engage in hydrogen bonding with the methoxy group's oxygen atom, which is a favorable interaction for dissolution.[9]

The logical relationship between the molecule's structure and its predicted solubility is visualized below.

Part 2: A Practical Guide to Experimental Solubility Determination

While predictions are valuable, empirical determination is the gold standard in drug development.[10] The choice of method depends on the stage of research, available material, and required precision. For drug discovery, kinetic solubility is often used for high-throughput screening, while thermodynamic solubility is crucial for later-stage development.[8][11]

2.1. Solvent Selection

A well-chosen panel of solvents, spanning a range of polarities and chemical functionalities, is crucial for building a comprehensive solubility profile.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |

| n-Hexane | Nonpolar, Aliphatic | 0.1 | 1.89 | 69 | Represents purely nonpolar, aliphatic environments. |

| Toluene | Nonpolar, Aromatic | 2.4 | 2.38 | 111 | Nonpolar solvent capable of π-π interactions. |

| Diethyl Ether | Nonpolar | 2.8 | 4.34 | 35 | Common extraction solvent, low boiling point. |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | 40 | Halogenated solvent, good for a range of polarities. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 77 | Common chromatography and extraction solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.52 | 66 | Cyclic ether, good for moderately polar compounds. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 | Ketone, highly versatile polar aprotic solvent. |

| Isopropanol | Polar Protic | 3.9 | 19.9 | 82 | Common alcohol solvent. |

| Ethanol | Polar Protic | 4.3 | 24.6 | 78 | Versatile protic solvent, often used in formulations. |

| Methanol | Polar Protic | 5.1 | 32.7 | 65 | Most polar of the simple alcohols. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 82 | Common HPLC mobile phase component. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 | High boiling point, strong solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.0 | 189 | Highly polar, excellent for dissolving difficult compounds. |

| Data compiled from multiple sources.[12][13][14] |

2.2. Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The Saturation Shake-Flask (SSF) method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution reaches true saturation.

-

Equilibration Time: A sufficient incubation period (24-72 hours) is critical to ensure the system has reached thermodynamic equilibrium. Premature measurement would result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent.[15] Conducting the experiment in a constant-temperature bath is essential for reproducibility and accuracy.

-

Phase Separation: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is crucial to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure solid is visible after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate for at least 24 hours. Check for the continued presence of solid material. If none is present, add more compound and continue agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known high concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the compound in the sample by comparing its response to the calibration curve.

-

-

Reporting: Report the solubility in units of mg/mL or µg/mL.

2.3. Experimental Protocol: Kinetic Solubility for High-Throughput Screening

In early drug discovery, when compound availability is low, kinetic solubility is often measured. This method determines the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[8][11]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Solvent Plate: Add the desired organic solvents to the wells of a 96-well microplate.

-

Addition: Use a liquid handler to add small aliquots of the DMSO stock solution to the solvent-containing wells.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Measure the amount of precipitation using nephelometry (light scattering) or UV-Vis spectroscopy by analyzing the turbidity of the solution in each well.[16] The concentration at which precipitation is first observed is the kinetic solubility.

The following diagram illustrates a decision-making workflow for solubility testing.

Part 3: Data Interpretation and Application

A comprehensive solubility dataset is invaluable for numerous stages of drug development:

-

Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is critical for achieving high yield and purity. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.[12]

-

Formulation Science: For liquid formulations, identifying a solvent or co-solvent system that can dissolve the drug at the target concentration is paramount. Poor solubility is a primary reason for low bioavailability in oral dosage forms.[8]

-

Analytical Chemistry: Choosing the right diluent for analytical samples (e.g., HPLC, NMR) requires knowledge of the compound's solubility to ensure complete dissolution and accurate quantification.

By correlating the experimental results with the initial structural analysis, a deeper understanding of the compound's behavior can be achieved. For instance, if solubility is found to be exceptionally high in THF but lower in methanol, it would suggest that the disruption of the crystal lattice by the aprotic THF is more significant than the hydrogen bonding interactions offered by methanol for this particular molecule.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By understanding the molecule's structural features and applying robust experimental methods like the shake-flask technique, researchers can generate the high-quality, reliable solubility data required to accelerate its development from a research compound to a potential therapeutic agent. This systematic approach ensures that decisions in process chemistry, formulation, and analytical development are based on solid empirical evidence.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Purity Analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Chloro-4-methoxy-1-methyl-1H-indazole, a critical starting material in the synthesis of various pharmaceutical agents, notably the tyrosine kinase inhibitor Axitinib.[1] For researchers, process chemists, and quality control analysts in the drug development sector, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the inherent logic behind developing a robust analytical strategy, detailing orthogonal chromatographic and spectroscopic methods. It provides not just procedural steps but the scientific rationale underpinning method selection and parameter optimization. The guide is structured to empower scientists to establish a self-validating system for purity testing that is compliant with international regulatory standards.

Introduction: The Critical Role of a Key Starting Material

This compound is a substituted indazole derivative whose molecular integrity directly impacts the impurity profile of the final drug substance.[2][3] In the context of pharmaceutical manufacturing, a well-characterized intermediate simplifies downstream processing, enhances reaction yields, and, most importantly, minimizes the presence of potentially harmful impurities in the API.[4]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[5][6] The ICH Q3A(R2) guideline, for instance, necessitates the reporting, identification, and qualification of impurities in new drug substances, a principle that extends logically to critical intermediates.[7][8] This guide, therefore, presents an integrated analytical approach designed to meet and exceed these stringent requirements.

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in robust method development.[9] These characteristics influence choices in solvent for sample preparation, chromatographic conditions, and detection techniques.

| Property | Value | Rationale for Analysis |

| Chemical Formula | C9H9ClN2O | Defines the elemental composition and exact mass. |

| Molecular Weight | 196.63 g/mol | Essential for mass spectrometry and concentration calculations. |

| Appearance | Off-white to light yellow crystalline solid (Typical) | Physical inspection is a primary, albeit simple, quality check. |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane; Sparingly soluble in Water. | Dictates the choice of diluent for sample preparation in HPLC and GC to ensure sample integrity and compatibility with the mobile/carrier phase. |

| UV λmax | ~254 nm, ~290 nm (Inferred from chromophores) | The presence of the substituted indazole ring provides strong UV absorbance, making HPLC with UV detection a primary technique for quantification.[10] |

The Impurity Landscape: A Proactive Assessment

A comprehensive purity analysis is not merely about quantifying the main component; it is about actively searching for and controlling all other related substances. Impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][8]

-

Organic Impurities: These are the most critical and can be process-related (starting materials, by-products, intermediates) or degradation products.[5]

-

Inorganic Impurities: Often reagents, ligands, or catalysts used in the synthesis.

-

Residual Solvents: Solvents used during the synthesis or purification steps.

The following diagram illustrates the potential sources of impurities that must be considered when developing an analytical control strategy.

Caption: Potential Impurity Profile for the Analyte.

A Multi-faceted Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different separation and detection principles, is essential for a trustworthy assessment.[11] High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity quantification, while techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC) provide confirmation, identification, and analysis of specific impurity types.[12]

The following workflow illustrates the logical sequence of analysis.

Caption: Integrated Analytical Workflow for Purity Assessment.

Detailed Experimental Protocols

The following protocols are robust starting points for method development and validation. They are designed based on the physicochemical properties of the analyte and general principles of pharmaceutical analysis.[10][13]

Protocol: HPLC-UV for Purity and Impurity Quantification

This reversed-phase HPLC method is designed to separate the main component from its potential non-polar and moderately polar impurities.

1. Rationale:

-

Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar aromatic compounds like indazole derivatives.[11]

-

Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively resolved and eluted within a reasonable runtime.[10] A buffer (e.g., phosphate or formate) is used to control the pH and ensure consistent ionization states of any acidic or basic analytes, leading to reproducible retention times and peak shapes.

-

UV Detection (254 nm): The indazole ring system contains a strong chromophore, making UV detection highly sensitive for this class of compounds. 254 nm is a common wavelength that provides a good response for many aromatic systems.

2. Methodology:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound.

-

Dissolve in a 50 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

The final concentration is approximately 0.5 mg/mL.

-

-

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 254 nm | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 30 | | | 30 | 30 |

-

Data Analysis:

-

Integrate all peaks.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

-

Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[7]

-

Protocol: LC-MS for Impurity Identification

This method is used to obtain the mass-to-charge ratio (m/z) of impurities detected in the HPLC-UV analysis, which is crucial for structural elucidation.

1. Rationale:

-

Chromatography: The same HPLC conditions can often be used, substituting a volatile buffer like ammonium formate or acetate for non-volatile ones like phosphate to ensure compatibility with the MS source.

-

Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique suitable for polar to moderately polar small molecules, causing minimal fragmentation and typically yielding a strong protonated molecular ion [M+H]⁺, which directly provides the molecular weight.

2. Methodology:

-

Instrumentation: LC-MS system, typically with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Chromatographic Conditions: Adapt the HPLC method above, replacing the formic acid mobile phase with 10 mM Ammonium Acetate in Water (A) and 10 mM Ammonium Acetate in Acetonitrile (B) if necessary to optimize ionization.

-

MS Parameters:

Parameter Setting Ionization Mode ESI, Positive Capillary Voltage 3.5 kV Source Temp. 120 °C Desolvation Temp. 350 °C | Mass Range | 50 - 500 amu |

-

Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained. The [M+H]⁺ ion of an unknown impurity provides its molecular weight, offering critical data for proposing its structure.

Method Validation Principles

Any analytical method used for quality control must be validated to prove its suitability for the intended purpose.[14] The validation should be performed according to ICH Q2(R1) guidelines and must assess the following parameters.[15][16]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of this compound is a critical control point in the manufacture of APIs. A robust analytical strategy, grounded in an understanding of the molecule's chemistry and potential impurities, is non-negotiable. By employing an orthogonal set of validated analytical techniques, centered around a core HPLC-UV method and supported by LC-MS, NMR, and GC, scientists can ensure that this key starting material meets the high standards of quality and safety required by the pharmaceutical industry. This guide provides the foundational principles and practical protocols to achieve that goal.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. ikev.org [ikev.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. m.youtube.com [m.youtube.com]

- 9. asianjpr.com [asianjpr.com]

- 10. pharmtech.com [pharmtech.com]

- 11. onyxipca.com [onyxipca.com]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. database.ich.org [database.ich.org]

Theoretical calculations for 3-Chloro-4-methoxy-1-methyl-1H-indazole

An In-Depth Technical Guide to the Theoretical Calculation of 3-Chloro-4-methoxy-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document details the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this molecule. The methodologies presented herein are designed to offer researchers and drug development professionals a robust, self-validating protocol for in-silico characterization, enabling the prediction of key molecular parameters prior to or in conjunction with empirical synthesis and analysis. Our approach emphasizes the causality behind computational choices, ensuring scientific integrity and providing a practical guide for generating high-fidelity theoretical data.

Introduction: The Strategic Value of In-Silico Analysis

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anti-inflammatory drugs and anticancer therapies.[1][2] Derivatives of indazole are a subject of intense research due to their diverse biological activities.[3][4] The specific molecule, this compound, incorporates substituents—a chloro and a methoxy group—that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating factors like metabolic stability, binding affinity, and membrane permeability.[5]

Theoretical calculations provide a powerful, cost-effective lens through which we can predict molecular behavior before a single gram of substance is synthesized. By employing quantum mechanical methods, we can model the molecule's three-dimensional structure, predict its spectroscopic signatures (NMR, IR), and analyze its electronic landscape to understand reactivity and potential intermolecular interactions. This in-silico-first approach accelerates the design-build-test-learn cycle, allowing for more rational molecular design and prioritization of synthetic targets.

This guide will walk through the essential theoretical calculations for this compound, grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for organic molecules.

Part 1: Foundational Principles of the Computational Approach

The reliability of any theoretical calculation hinges on the appropriate selection of the computational method and basis set. For a molecule like this compound, our objective is to accurately model its geometry and electronic structure.

Method Selection: Density Functional Theory (DFT)

We select DFT as our computational engine. Unlike more computationally expensive ab-initio methods, DFT calculates the electron density of a system rather than the full many-electron wavefunction, making it highly efficient for molecules of this size. The accuracy of DFT is governed by the choice of the exchange-correlation functional.

-

Expertise & Causality: We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals, especially for properties like bond energies and vibrational frequencies in organic molecules. It is a widely-used and well-benchmarked functional that has demonstrated high accuracy for similar heterocyclic systems.[6][7]

Basis Set Selection: Pople Style Sets